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Compound of Interest

Compound Name: 1H-Imidazole-2-carboxylic acid

Cat. No.: B096599

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged
scaffold” due to its presence in numerous natural products and FDA-approved drugs.[1][2][3]
Its unique electronic properties and ability to engage in various biological interactions make it a
versatile core for drug design.[2][3] Within this important class of heterocycles, 1H-imidazole-
2-carboxylic acid has emerged as a particularly promising and validated scaffold, primarily in
the urgent fight against antibiotic resistance through the inhibition of metallo-pB-lactamases
(MBLS).

Primary Therapeutic Application: Metallo-f3-
Lactamase Inhibition

The most significant validation of the 1H-imidazole-2-carboxylic acid scaffold comes from its
successful application as a core structure for potent inhibitors of metallo-B-lactamases (MBLS).
[4][5] These bacterial enzymes are a primary cause of resistance to carbapenem antibiotics,
which are often considered the "last-resort" treatment for severe infections.[4] The scaffold
functions as a crucial metal-binding pharmacophore, essential for targeting the zinc ions in the
active site of MBLs.[5]

Structure-activity relationship (SAR) studies have been pivotal in validating this scaffold.
Research has demonstrated that strategic modifications, particularly with appropriate
substituents at the N-1 position of the imidazole ring, are key to achieving potent inhibition of
Class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMS).[4]
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The true potential of a scaffold is demonstrated through the biological activity of its derivatives.
Compounds derived from 1H-imidazole-2-carboxylic acid have shown remarkable potency
and efficacy. Below is a summary of the inhibitory activity of a key derivative against VIM-type
MBLs.

Synergistic
Compound ID Target Enzyme  IC50 (pM) Effect with Reference
Meropenem

Reduces
meropenem MIC

28 VIM-2 0.018 [5][6]
by at least 16-

fold at 1 pg/ml

28 VIM-5 0.018 Not specified [5][6]
Potent
synergistic

55 VIM-2 Not specified antibacterial [4]

activity against P.

aeruginosa

Alternative Scaffolds and Other Biological Activities

While 1H-imidazole-2-carboxylic acid is a potent MBL inhibitor scaffold, other structures have
also been investigated. For instance, replacement of the core with thiazole-4-carboxylic acid
has been explored, though other similar modifications often lead to decreased MBL inhibition,
highlighting the optimized nature of the 1H-imidazole-2-carboxylic acid core.[5]

Beyond MBL inhibition, the scaffold has been explored for other therapeutic applications. When
incorporated into mixed-ligand complexes with metals like iron, cobalt, and nickel, it has
demonstrated enhanced antimicrobial, antioxidant, and anti-inflammatory properties.[7]
Additionally, certain nitroimidazole-2-carboxamides have shown activity against the pathogenic
parasite Giardia lamblia.[8]

Experimental Validation Protocols

The validation of this scaffold relies on a series of well-defined experimental procedures.
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A common and efficient method for synthesizing the parent scaffold, 1H-Imidazole-2-

carboxylic acid, involves the oxidation of 2-imidazolecarboxaldehyde.

e Protocol: Synthesis of 1H-Imidazole-2-carboxylic acid

o

Dissolve 2-imidazolecarboxaldehyde (0.030 mol) in 10 ml of water.
Slowly add a 30% aqueous H202 solution (10 g) dropwise to the stirred solution.
Continue the reaction at room temperature for 72 hours.

After the reaction is complete, remove the water by distillation under reduced pressure at
room temperature to yield a white crystalline solid.

Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove any
residual peroxide. The final product is obtained in high yield (approx. 97.5%).[9]

Derivatives are subsequently synthesized by creating amide bonds or by substitutions on the

imidazole ring, often employing coupling agents like HOBt and EDCI.[10]

This assay is crucial for quantifying the inhibitory potency of the synthesized derivatives.

e Protocol: General MBL Inhibition Assay (IC50 Determination)

Recombinant MBL enzyme (e.g., VIM-2) is purified.
The enzyme is incubated with varying concentrations of the inhibitor compound.
A chromogenic cephalosporin substrate (e.g., CENTA) is added to the mixture.

The hydrolysis of the substrate by the enzyme is monitored spectrophotometrically by
measuring the change in absorbance at a specific wavelength.

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme
activity by 50%, is calculated from the dose-response curve.

This experiment evaluates the ability of the inhibitor to restore the activity of a carbapenem

antibiotic against a resistant bacterial strain.
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e Protocol: Broth Microdilution Checkerboard Assay

o Aclinically isolated, MBL-producing bacterial strain (e.g., Pseudomonas aeruginosa) is
cultured.

o A 96-well plate is prepared with serial dilutions of the antibiotic (e.g., meropenem) along
the rows and serial dilutions of the inhibitor compound along the columns.

o Each well is inoculated with a standardized bacterial suspension.
o The plate is incubated for 18-24 hours at 37°C.

o The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of
the antibiotic, alone or in combination with the inhibitor, that prevents visible bacterial
growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor
indicates synergy.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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